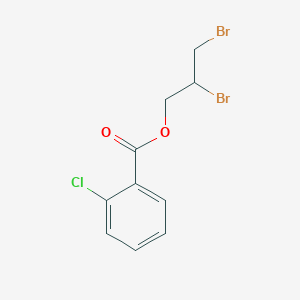![molecular formula C10H20O2S B14739654 3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid CAS No. 5402-66-4](/img/structure/B14739654.png)
3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfanyl group attached to a propanoic acid backbone, with a 2-methylhexan-2-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid typically involves the reaction of 2-methylhexan-2-thiol with a suitable propanoic acid derivative. The reaction conditions often include the use of a base to deprotonate the thiol group, followed by nucleophilic substitution to form the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation or crystallization to obtain the final product .
化学反応の分析
Types of Reactions
3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted propanoic acid derivatives depending on the electrophile used.
科学的研究の応用
3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid involves its interaction with molecular targets through its sulfanyl and carboxylic acid groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The pathways involved include enzyme inhibition, modulation of signaling pathways, and interaction with cellular membranes .
類似化合物との比較
Similar Compounds
- 3-[(2-Ethylhexan-2-yl)sulfanyl]propanoic acid
- 3-[(2-Propylhexan-2-yl)sulfanyl]propanoic acid
- 3-[(2-Butylhexan-2-yl)sulfanyl]propanoic acid
Uniqueness
3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid is unique due to its specific substituent, which imparts distinct steric and electronic properties. This uniqueness affects its reactivity and interactions, making it a valuable compound for targeted applications in research and industry .
特性
CAS番号 |
5402-66-4 |
|---|---|
分子式 |
C10H20O2S |
分子量 |
204.33 g/mol |
IUPAC名 |
3-(2-methylhexan-2-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C10H20O2S/c1-4-5-7-10(2,3)13-8-6-9(11)12/h4-8H2,1-3H3,(H,11,12) |
InChIキー |
CJABRWTVUKAJSJ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)(C)SCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




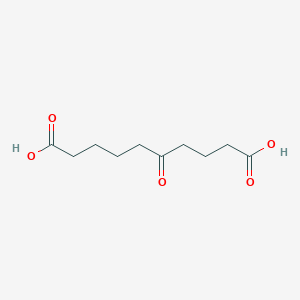
![2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol](/img/structure/B14739586.png)


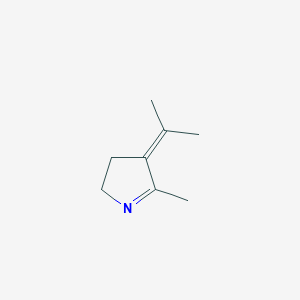
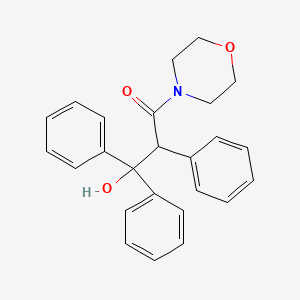
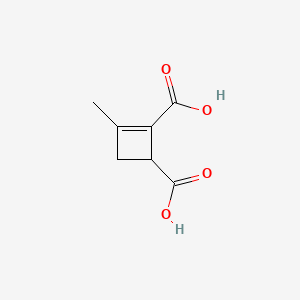
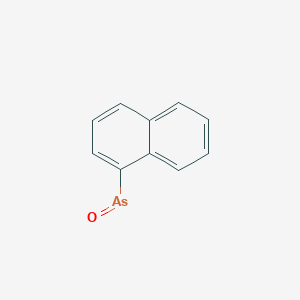

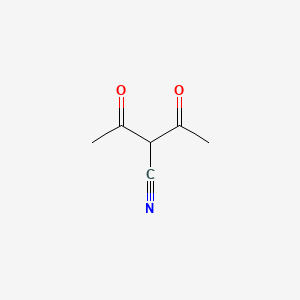
![N-[1-[4-(4-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]ethyl]nonanamide](/img/structure/B14739637.png)
